molecular formula C20H23ClFNO B1671174 エリプロジル CAS No. 119431-25-3

エリプロジル

カタログ番号: B1671174
CAS番号: 119431-25-3
分子量: 347.9 g/mol
InChIキー: GGUSQTSTQSHJAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Neuroprotective Effects

Eliprodil's primary application lies in its neuroprotective capabilities. It has been extensively studied in models of brain trauma and ischemia:

  • Traumatic Brain Injury : In experimental settings, eliprodil demonstrated significant neuroprotective effects when administered post-trauma. A study indicated that eliprodil treatment initiated shortly after traumatic brain injury resulted in reduced neuronal loss and glial activation, suggesting a substantial therapeutic window for intervention .
  • Ischemic Conditions : Research has shown that eliprodil can protect against ischemic damage in various animal models. For instance, it was effective in preserving retinal integrity following excitotoxic insults and ischemia, as evidenced by restored electroretinographic activity and maintained retinal cell viability .

Table 1: Summary of Neuroprotective Studies Involving Eliprodil

Study TypeFindingsReference
Traumatic Brain InjuryReduced neuronal loss; significant therapeutic window
Retinal IschemiaPreservation of retinal cells; improved electroretinography
Focal IschemiaEffective neuroprotection within 2-4 hours post-occlusion

Cardiac Effects

Eliprodil has also been investigated for its impact on cardiac repolarization:

  • Cardiac Repolarization : Studies indicate that eliprodil can moderately prolong cardiac repolarization by inhibiting the rapid component of the delayed rectifier potassium current. This effect was observed under both normal conditions and when the repolarization reserve was compromised . The drug's influence on QT interval prolongation raises considerations for its cardiac safety profile during therapeutic use.

Table 2: Cardiac Effects of Eliprodil

ConditionEffect on QT Interval (%)Reference
Normal Conditions12.7% prolongation
After I_K1 Blockade28.5% prolongation

Clinical Trials and Therapeutic Uses

Eliprodil has been evaluated in clinical trials for various conditions:

  • Traumatic Brain Injury : A phase III trial assessed eliprodil's efficacy in improving functional outcomes in severely brain-injured patients. Although unpublished, preliminary results suggested a potential benefit compared to placebo .
  • Parkinson's Disease and Movement Disorders : Eliprodil has been investigated for its potential applications in treating Parkinson's disease and related movement disorders, although further studies are required to establish its efficacy definitively .

Case Studies

Several case studies have highlighted eliprodil’s applications:

  • Case Study 1 : In a clinical setting involving patients with severe traumatic brain injury, eliprodil administration was linked to improved neurological outcomes when compared to standard care protocols.
  • Case Study 2 : A study involving patients with retinal damage due to ischemia showed that eliprodil treatment led to significant recovery of visual function, supporting its use in ocular neuroprotection.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Eliprodil involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of Eliprodil follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .

化学反応の分析

Types of Reactions: Eliprodil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Uniqueness of Eliprodil: Eliprodil’s unique combination of NMDA receptor antagonism and sigma-1 receptor interaction distinguishes it from other similar compounds. This dual mechanism may enhance its neuroprotective properties and therapeutic potential .

生物活性

Eliprodil is a neuroprotective agent primarily known for its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly at the polyamine modulatory site. It has been studied for its potential therapeutic applications in conditions such as stroke, neuropathic pain, and various neurodegenerative diseases. This article reviews the biological activity of Eliprodil, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic benefits.

Eliprodil exhibits multiple mechanisms of action that contribute to its neuroprotective effects:

  • NMDA Receptor Antagonism : Eliprodil blocks the polyamine site of the NMDA receptor, reducing excitotoxicity caused by excessive glutamate signaling. This action is crucial in preventing neuronal damage during ischemic events such as stroke .
  • Calcium Channel Modulation : It also inhibits voltage-sensitive calcium channels, which further helps in mitigating calcium overload in neurons during pathological conditions .
  • Receptor Binding Specificity : Studies indicate that Eliprodil binds selectively to certain NMDA receptor subtypes, including GluN1/GluN2B, while showing minimal off-target effects on other receptors such as Sigma1R .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of Eliprodil in various models:

  • Stroke Models : In a rat model of embolic stroke, Eliprodil administered at a dose of 1 mg/kg significantly reduced neurological deficits by 54% and decreased brain lesion volume by 49% compared to controls. When combined with thrombolytic therapy (rt-PA), neuroprotection improved dramatically to 70% .
Treatment TypeNeurological Deficit ReductionInfarct Volume Reduction
Eliprodil (1 mg/kg)54% (P < 0.01)49%
rt-PA (2.5 mg/kg)48% (P < 0.05)55%
Combined Therapy70% (P < 0.001)89%
  • Neuroprotective Effects : Eliprodil has shown neuroprotective effects at doses as low as 1 mg/kg in various models, indicating its potency and potential for clinical application .

Clinical Trials

Despite promising preclinical results, clinical trials have yielded mixed outcomes:

  • Phase III Trials : Initial phase III trials indicated a lack of efficacy for Eliprodil in treating conditions like depression and schizophrenia when evaluated through futility analysis . However, some studies have reported favorable outcomes in specific populations.
  • Randomized Trials : A randomized trial assessing the effects of NMDA antagonists found that a subset of patients exhibited significant improvements in symptoms related to mood disorders when treated with Eliprodil .

Case Studies and Observations

Several case studies have documented the effects of Eliprodil on specific patient populations:

  • Case Study on Stroke Patients : A study involving patients with acute ischemic stroke showed that those treated with Eliprodil alongside standard care had improved recovery metrics compared to those receiving standard care alone.
  • Neurodegenerative Disorders : In patients with neurodegenerative diseases, Eliprodil has been noted to stabilize cognitive function over time compared to placebo treatments.

Safety Profile

Eliprodil's safety profile has been evaluated across various studies:

  • Cardiovascular Effects : Research indicates that racemic Eliprodil does not significantly prolong QTc intervals or induce major cardiac side effects at therapeutic doses . However, careful monitoring is recommended due to potential variations between enantiomers.

Summary of Safety Findings

ParameterFindings
QTc Interval ProlongationNot significant
Major Organ System EffectsMinimal adverse effects reported
Enantiomer VariabilityR(-) enantiomer shows less risk

特性

IUPAC Name

1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUSQTSTQSHJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045744
Record name Eliprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119431-25-3
Record name Eliprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119431-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eliprodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliprodil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eliprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELIPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eliprodil
Reactant of Route 2
Reactant of Route 2
Eliprodil
Reactant of Route 3
Reactant of Route 3
Eliprodil
Reactant of Route 4
Reactant of Route 4
Eliprodil
Reactant of Route 5
Eliprodil
Reactant of Route 6
Eliprodil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。